molecular formula C7H12O3 B168561 Ethyl 2-(oxetan-3-yl)acetate CAS No. 1207175-04-9

Ethyl 2-(oxetan-3-yl)acetate

Cat. No.: B168561
CAS No.: 1207175-04-9
M. Wt: 144.17 g/mol
InChI Key: GCHXUULRRZDDFC-UHFFFAOYSA-N
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Description

Ethyl 2-(oxetan-3-yl)acetate is an organic compound with the molecular formula C7H12O3. It features an oxetane ring, which is a four-membered cyclic ether, attached to an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(oxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of oxetan-3-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-(oxetan-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Ethyl 2-(oxetan-3-yl)acetate can be compared with other oxetane-containing compounds, such as:

  • Mthis compound
  • Ethyl 2-(oxetan-3-ylidene)acetate
  • Oxetan-3-one

Uniqueness: this compound is unique due to its combination of the oxetane ring and ethyl acetate moiety, which imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

IUPAC Name

ethyl 2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXUULRRZDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539681
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-04-9
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(oxetan-3-yl)acetate
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